molecular formula C12H14N4O2S B2567885 5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852167-85-2

5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2567885
CAS No.: 852167-85-2
M. Wt: 278.33
InChI Key: FCOHQQAPWQENCR-UHFFFAOYSA-N
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Description

5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. . The structure of this compound includes an allylthio group and three methyl groups attached to a pyrimidopyrimidine core, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Chemical Reactions Analysis

5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for halogenation and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation with bromine can lead to the formation of brominated derivatives, while oxidation can yield sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like phosphodiesterase and dihydrofolate reductase, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidopyrimidine derivatives, such as those with different substituents at positions 2 and 7. Similar compounds include pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties .

Properties

IUPAC Name

1,3,7-trimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-5-6-19-10-8-9(13-7(2)14-10)15(3)12(18)16(4)11(8)17/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOHQQAPWQENCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC=C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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